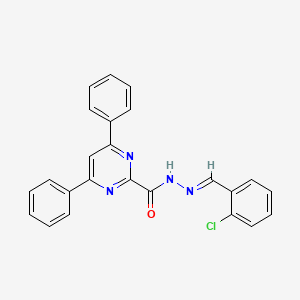![molecular formula C16H14ClN3O B5509549 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide and its derivatives often involves complex reactions utilizing various reagents and conditions to achieve the desired structural configurations. A typical synthesis approach includes the reaction of N-(1H-benzimidazol-2-yl)-proponimidic acid ethyl ester with specific reagents like N,N,N',N'-tetramethylchlorophosphoramide to achieve targeted modifications at the benzimidazole moiety (Raouafi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been elucidated through various spectroscopic and structural techniques, including X-ray diffraction. These analyses reveal detailed information on the molecular conformations, crystal systems, and intermolecular interactions, such as hydrogen bonding, which significantly influence the compound's stability and reactivity (Raouafi et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can vary widely, including oxidation, reduction, and functional group transformations. These reactions are often dictated by the compound's chemical structure, particularly the reactivity of the benzimidazole ring and the substituents attached to it. For instance, specific derivatives have been synthesized to enhance selective interactions with biological targets, demonstrating the compound's versatile chemical reactivity (Zarrinmayeh et al., 1998).
科学的研究の応用
Organic Compound Synthesis
Research into organic N-halogen compounds has led to the development of processes for creating N-benzimidoylsulfilimines and other related compounds through reactions involving N-chlorobenzamidine. These compounds have been studied for their potential in synthesizing 1,2,4-oxadiazoles, highlighting the importance of benzimidazole derivatives in the preparation of organic compounds with potential applications in various chemical syntheses (Fuchigami & Odo, 1977).
Antimicrobial and Anticancer Activities
Benzimidazole derivatives have been evaluated for their selective activity against neuropeptide Y Y1 receptors, with potential implications for developing antiobesity drugs. This showcases the versatility of benzimidazole compounds in targeting specific biological receptors (Zarrinmayeh et al., 1998).
Furthermore, novel benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to interact with DNA, inducing cytotoxic effects against various cancer cell lines. This demonstrates the potential use of benzimidazole derivatives in cancer research and therapy (Paul et al., 2015).
Anti-inflammatory and Antimicrobial Potential
N-(Benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues have been synthesized and evaluated for their anti-inflammatory and antimicrobial potential. These studies underline the significance of benzimidazole derivatives in developing new pharmacological agents (Sethi et al., 2018).
Theoretical Studies on Corrosion Inhibition
Benzimidazole and its derivatives have been theoretically studied for their potential as corrosion inhibitors. These investigations provide insights into the molecular properties that contribute to their effectiveness in protecting metals from corrosion, further expanding the application scope of benzimidazole compounds (Obot & Obi-Egbedi, 2010).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-chlorobenzamide may cause skin irritation (H315), skin sensitization (H317), serious eye irritation (H319), and it is very toxic to aquatic life (H400) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
将来の方向性
The future directions for the study of N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-chlorobenzamide are not clear at this time. As it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, it may have potential applications in various fields of research . Further studies are needed to explore its properties and potential uses.
特性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-12-5-3-4-11(10-12)16(21)18-9-8-15-19-13-6-1-2-7-14(13)20-15/h1-7,10H,8-9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILVWNPZUYLTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)
![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)
![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)
![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)


![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)
![7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5509536.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)
